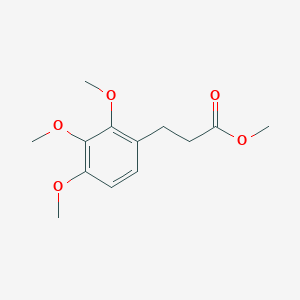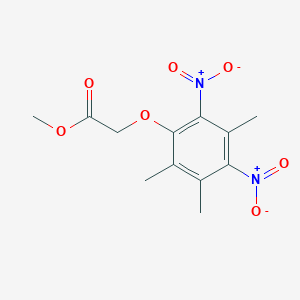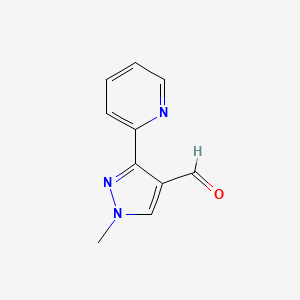
3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine
Overview
Description
“3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1135283-18-9 . It has a molecular weight of 205.57 . It is a liquid at room temperature and is stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H3ClF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h1,3-4H .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Synthesis and Derivative Formation
- 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine has been utilized in the synthesis of various chemical compounds. For instance, it's employed in the preparation of pyrazolo[1,5‐a]pyridines via azirines, indicating its role in forming complex heterocyclic structures (Greszler & Stevens, 2009).
- This compound is a key intermediate in the synthesis of fluazinam, a fungicide, demonstrating its significance in agricultural chemistry (Jeon, Kim, Lee, & Kim, 2013).
Applications in Pharmaceutical and Biochemical Research
- Its derivatives are studied for their potential in pharmaceutical applications. For instance, the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine has been investigated for its potential as an antithyroid drug (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
- In another study, the antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine were explored, highlighting its biomedical significance (Evecen, Kara, İdil, & Tanak, 2017).
Chemical Structure and Properties Analysis
- Its structural and spectroscopic properties have been characterized in several studies, providing insights into its molecular structure and reactivity. For example, the crystal structure of related compounds like 5-(trifluoromethyl)picolinic acid monohydrate has been analyzed to understand its hydrogen-bonding network (Ye & Tanski, 2020).
Role in Organic Synthesis
- This compound is frequently used in organic synthesis processes, such as in the preparation of isomeric halopyridinecarboxylic acids and other functionalized pyridine derivatives, showcasing its versatility in synthetic chemistry (Cottet & Schlosser, 2004).
Safety and Hazards
Future Directions
The future directions of “3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Mechanism of Action
Mode of Action
It’s known that the trifluoromethyl group in organic compounds often contributes to the reactivity, physico-chemical behavior, and biological activity .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially influence these properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Result of Action
The molecular and cellular effects of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also known to be a hazardous compound with certain toxicity and corrosiveness, and precautions should be taken to avoid skin contact, eye contact, and inhalation .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to participate in reactions involving nucleophilic substitution and free radical bromination . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which further participate in downstream biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, it has been found to alter gene expression patterns, leading to changes in protein synthesis and cellular function. The impact on cellular metabolism includes alterations in metabolic flux and the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form covalent bonds with active sites of enzymes makes it a potent modulator of enzymatic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular behavior, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that participate in further biochemical reactions . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of various metabolic intermediates and end products.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its biochemical activity, depending on the context of its use.
Properties
IUPAC Name |
3-chloro-2-ethynyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBAONQLGHVNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246892 | |
| Record name | 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-18-9 | |
| Record name | 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


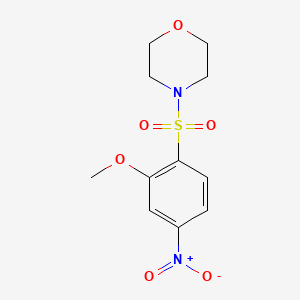
![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)
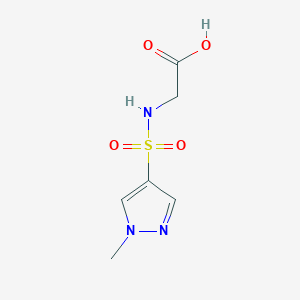


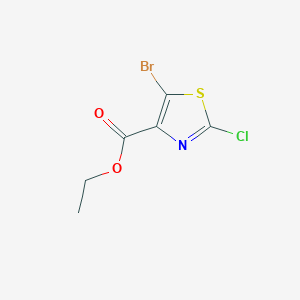

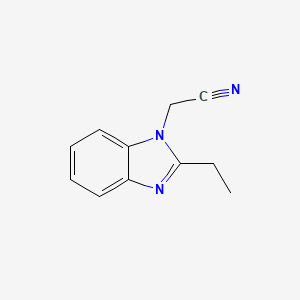

![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)

